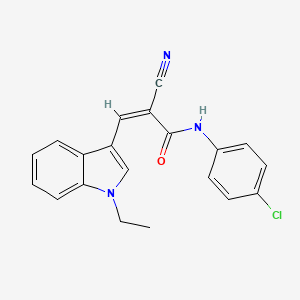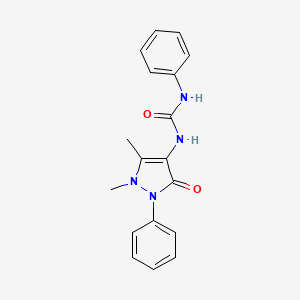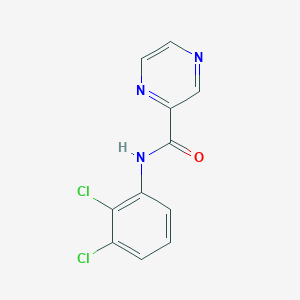
4-(2-quinoxalinyl)phenyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-quinoxalinyl)phenyl propionate, also known as QPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QPP belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-(2-quinoxalinyl)phenyl propionate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 4-(2-quinoxalinyl)phenyl propionate selectively inhibits COX-2 enzymes, which are induced during inflammation and are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2 enzymes, 4-(2-quinoxalinyl)phenyl propionate reduces inflammation and pain.
Biochemical and Physiological Effects:
4-(2-quinoxalinyl)phenyl propionate has been found to possess a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as exhibit anticancer properties. 4-(2-quinoxalinyl)phenyl propionate has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, 4-(2-quinoxalinyl)phenyl propionate has been found to possess antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-quinoxalinyl)phenyl propionate has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. 4-(2-quinoxalinyl)phenyl propionate has also been extensively studied, and its mechanism of action is well understood. However, 4-(2-quinoxalinyl)phenyl propionate has several limitations. It is highly insoluble in water, making it difficult to administer in vivo. Additionally, 4-(2-quinoxalinyl)phenyl propionate has been found to exhibit cytotoxicity at high concentrations, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for 4-(2-quinoxalinyl)phenyl propionate research. One potential direction is the development of 4-(2-quinoxalinyl)phenyl propionate derivatives with improved solubility and reduced cytotoxicity. Additionally, 4-(2-quinoxalinyl)phenyl propionate may be studied for its potential use in combination therapy with other anti-inflammatory or anticancer drugs. 4-(2-quinoxalinyl)phenyl propionate may also be studied for its potential use in the treatment of other inflammatory diseases, such as inflammatory bowel disease. Finally, 4-(2-quinoxalinyl)phenyl propionate may be studied for its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease.
Méthodes De Synthèse
The synthesis of 4-(2-quinoxalinyl)phenyl propionate involves the reaction of 2-aminobenzoic acid with 2-bromoacetophenone in the presence of sodium hydride and dimethylformamide. The resulting product is then subjected to a reaction with quinoxaline-2-carboxylic acid in the presence of triethylamine and acetic anhydride to obtain 4-(2-quinoxalinyl)phenyl propionate. This method has been found to be efficient and yields 4-(2-quinoxalinyl)phenyl propionate in high purity.
Applications De Recherche Scientifique
4-(2-quinoxalinyl)phenyl propionate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and osteoarthritis. Additionally, 4-(2-quinoxalinyl)phenyl propionate has been found to exhibit anticancer properties, making it a potential candidate for cancer treatment. 4-(2-quinoxalinyl)phenyl propionate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to possess neuroprotective properties.
Propriétés
IUPAC Name |
(4-quinoxalin-2-ylphenyl) propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-2-17(20)21-13-9-7-12(8-10-13)16-11-18-14-5-3-4-6-15(14)19-16/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHUNHMCOJGJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Quinoxalinyl)phenyl propionate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-3-{5-[(methylthio)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5682542.png)

![4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine](/img/structure/B5682577.png)
![8-(1,3-benzothiazol-6-ylcarbonyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5682580.png)
![N-(3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5682587.png)

![7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5682603.png)

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682612.png)
![2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5682617.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide](/img/structure/B5682632.png)
![4-fluoro-N-[(1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5682639.png)
![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-(dimethylamino)-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5682649.png)